molecular formula C22H19N3O3 B2739120 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 922655-54-7

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2739120
CAS No.: 922655-54-7
M. Wt: 373.412
InChI Key: ODIFBXVWGKJOFJ-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a benzamide derivative featuring a benzimidazole core linked to a 2,3-dimethoxy-substituted benzamide moiety. This compound is synthesized via multi-step reactions, often involving coupling of 1H-benzo[d]imidazol-2-amine derivatives with functionalized benzoyl chlorides or acids under catalytic conditions . Key structural features include:

  • Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π interactions.
  • 2,3-Dimethoxybenzamide group: Electron-donating methoxy groups enhance solubility and modulate electronic properties.
  • Amide linkage: Provides conformational rigidity and participates in hydrogen bonding.

The compound has been investigated for antimicrobial and anticancer activities, attributed to its ability to interact with biological targets such as enzymes or DNA .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-19-9-5-6-16(20(19)28-2)22(26)23-15-12-10-14(11-13-15)21-24-17-7-3-4-8-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIFBXVWGKJOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary components:

  • 4-(1H-Benzo[d]imidazol-2-yl)aniline : A benzimidazole-substituted aniline derivative.
  • 2,3-Dimethoxybenzoyl chloride : The acylating agent derived from 2,3-dimethoxybenzoic acid.

Key synthetic challenges include:

  • Regioselective formation of the benzimidazole ring at the 2-position of the aniline moiety.
  • Efficient acylation of the aromatic amine without side reactions.
  • Purification of intermediates prone to polymerization or decomposition.

Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline

Benzimidazole Ring Formation via Condensation

The benzimidazole core is typically synthesized through acid-catalyzed condensation of o-phenylenediamine with carbonyl equivalents. Two predominant methods are documented:

Nitroarene Reduction Pathway
  • Condensation with 4-nitrobenzaldehyde :

    • o-Phenylenediamine reacts with 4-nitrobenzaldehyde in refluxing acetic acid (12 h, 120°C) to yield 2-(4-nitrophenyl)-1H-benzimidazole.
    • Yield : 68–72%.
    • Purification : Recrystallization from ethanol.
  • Nitro Group Reduction :

    • Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h) reduces the nitro group to an amine, yielding 4-(1H-benzimidazol-2-yl)aniline.
    • Yield : 85–90%.
Direct Amination via Cyanogen Bromide
  • Reaction : o-Phenylenediamine derivatives are treated with BrCN in H₂O/acetonitrile (reflux, 2 h), followed by NH₄OH-mediated cyclization.
    • Example : 2-Amino-1-methylbenzimidazole synthesis (77% yield).
    • Adaptation : Substituting o-phenylenediamine with 4-aminophenyl-o-phenylenediamine could directly yield the target intermediate.

Comparative Analysis of Benzimidazole Synthesis Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Nitroarene Reduction Acetic acid reflux, H₂/Pd/C 68–90 >95 High regioselectivity
BrCN Cyclization H₂O/CH₃CN, NH₄OH 48–77 85–90 One-pot reaction
Aldehyde Condensation Acidic reflux 70–75 90–92 Broad substrate scope

Synthesis of 2,3-Dimethoxybenzoyl Chloride

Phosphorus Oxychloride Activation

  • Procedure : 2,3-Dimethoxybenzoic acid is dissolved in a THF/ethyl acetate mixture (1:2 v/v) and treated with POCl₃ at 0–5°C.
    • Stoichiometry : 1.3–1.6 eq POCl₃ relative to acid.
    • Reaction Time : 0.5–1 h at 0–5°C, followed by 2–4 h at 25°C.
    • Yield : >85%.
    • Purity : 98.5% after crystallization.

Thionyl Chloride Method

  • Alternative : SOCl₂ (2 eq) in refluxing toluene (4 h) converts the acid to acyl chloride.
    • Yield : 78–82%.
    • Drawback : SOCl₂ residues require rigorous purification.

Amide Bond Formation

Schotten-Baumann Acylation

  • Conditions : 4-(1H-Benzo[d]imidazol-2-yl)aniline is suspended in 10% NaOH, and 2,3-dimethoxybenzoyl chloride in THF is added dropwise (0–5°C, 2 h).
    • Workup : The precipitate is filtered, washed with dilute HCl, and recrystallized from ethanol/water.
    • Yield : 74–78%.

Coupling Reagent-Mediated Synthesis

  • Reagents : HOBt/EDCl in DMF (25°C, 12 h).
    • Molar Ratio : 1:1.2:1.2 (amine:HOBt:EDCl).
    • Yield : 82–85%.
    • Advantage : Suitable for heat-sensitive substrates.

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Benzimidazole Formation : Microreactors enable rapid mixing of o-phenylenediamine and 4-nitrobenzaldehyde at 130°C (residence time: 5 min).
    • Yield Increase : 89% vs. 72% batch.

Solvent Recycling

  • THF/Ethyl Acetate Recovery : Distillation reclaims >80% solvent, reducing production costs.

Purity Control and Characterization

Chromatographic Purification

  • HPLC Conditions : C18 column, MeCN/H₂O (70:30), 1 mL/min, UV detection at 254 nm.
    • Retention Time : 8.2 min (target compound).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.45–7.12 (m, 7H, aromatic-H), 3.89 (s, 6H, OCH₃).
  • HRMS : m/z 388.1421 [M+H]⁺ (calc. 388.1424).

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Structure Key Substituents/Modifications
Target Compound Benzimidazole-phenyl linked to 2,3-dimethoxybenzamide Methoxy groups at positions 2 and 3 on benzamide
9a–9e () Benzimidazole-phenoxymethyl-triazole-thiazole-acetamide Varied aryl groups (phenyl, 4-fluorophenyl, 4-bromophenyl, etc.) on thiazole
11–15 () Benzimidazole-propenone-benzamide Methoxy or hydroxy groups on terminal phenyl ring
2a () Bis-benzimidazole-linked benzamide Dual benzimidazole units on phenylamine backbone
W5–W9 () Benzimidazole-thioacetamido-benzamide Halogens (Br, Cl), nitro groups, or methyl substituents on benzamide
3a–3b () Benzimidazole-benzohydrazide Hydrazide linkage instead of amide; substituted benzylidene groups
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : Halogens (e.g., W5, W6) and nitro groups (W6) increase lipophilicity and target binding but may reduce solubility. Methoxy/hydroxy groups (Target compound, 11–15) improve solubility via polar interactions .
  • Dimeric Structures : Compound 2a’s dual benzimidazole units may improve DNA intercalation but increase molecular weight, affecting bioavailability .

Physicochemical Properties

Table 2: Comparative Physical and Spectral Data
Compound Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound Not reported Not reported Expected: C=O (1665–1680 cm⁻¹), N-H (3150–3400 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹)
9c () Data not specified High Triazole C-N (1247–1255 cm⁻¹), thiazole C-S (681 cm⁻¹)
14 () >300 Moderate Hydroxy O-H (3400–3450 cm⁻¹), conjugated C=O (1660 cm⁻¹)
W6 () 215–218 97.71 Nitro NO₂ (1503 cm⁻¹), C-Cl (758 cm⁻¹), CONH (1670 cm⁻¹)
3a () Not reported Moderate Hydrazide N-H (3250–3300 cm⁻¹), imine C=N (1600 cm⁻¹)
Key Observations:
  • Melting Points : Hydroxy-substituted derivatives (e.g., 14) exhibit exceptionally high melting points (>300°C) due to hydrogen bonding, whereas halogenated analogs (W5–W9) show moderate ranges (202–222°C) .
  • Spectral Trends : Amide CONH stretches (1660–1680 cm⁻¹) are consistent across benzamide derivatives. Halogen-specific bands (C-Br, C-Cl) appear at 651–758 cm⁻¹ .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer properties. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, a series of novel 1H-benzimidazole compounds were synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicated that modifications in the phenyl ring significantly affect the binding affinity and biological activity against targets such as human topoisomerase I (Hu Topo I) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundTarget EnzymeIC50 (µM)Cell Line
BBZ-11aHu Topo I5.0MCF-7
BBZ-12bHu Topo I3.5HeLa
BBZ-12aHu Topo I4.0A549

The above table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.

The mechanism by which this compound exerts its effects likely involves interference with DNA processes. Studies have shown that benzimidazole derivatives can stabilize DNA structures and inhibit topoisomerases, enzymes critical for DNA replication and transcription .

In particular, compounds like this compound have been shown to bind to DNA, leading to thermal stabilization and inhibition of cancer cell growth through apoptosis .

Study on Antitumor Activity

A recent study evaluated the antitumor activity of a related benzimidazole compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The study concluded that the compound induced apoptosis in tumor cells by activating caspase pathways .

Clinical Implications

The promising results from preclinical studies suggest that this compound could be developed into an effective therapeutic agent for cancer treatment. Further clinical trials are necessary to evaluate its efficacy and safety in human subjects.

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